molecular formula C12H18ClN B6188611 2-(2-cyclopropylphenyl)propan-2-amine hydrochloride CAS No. 2639409-63-3

2-(2-cyclopropylphenyl)propan-2-amine hydrochloride

Cat. No.: B6188611
CAS No.: 2639409-63-3
M. Wt: 211.7
InChI Key:
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Description

2-(2-cyclopropylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is known for its unique structural features, which include a cyclopropyl group attached to a phenyl ring, and an amine group attached to a propan-2-amine backbone.

Preparation Methods

The synthesis of 2-(2-cyclopropylphenyl)propan-2-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylphenyl intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents such as diazomethane or cyclopropylcarbinol.

    Introduction of the amine group: The intermediate is then subjected to amination reactions, often using reagents like ammonia or primary amines under suitable conditions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

2-(2-cyclopropylphenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-cyclopropylphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-cyclopropylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(2-cyclopropylphenyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

    2-(2-cyclopropylphenyl)ethanamine hydrochloride: This compound has a similar structure but with an ethanamine backbone instead of propan-2-amine.

    2-(2-cyclopropylphenyl)butan-2-amine hydrochloride: This compound features a butan-2-amine backbone, offering different chemical and biological properties.

Properties

CAS No.

2639409-63-3

Molecular Formula

C12H18ClN

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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